- Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines, ChemCatChem, 2016, 8(19), 3036-3040

Cas no 94-32-6 (Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))

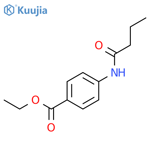

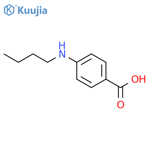

94-32-6 structure

商品名:Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(butylamino)benzoate

- 4-(N-BUTYLAMINO)BENZOIC ACID ETHYL ESTER

- ETHYL 4-(N-BUTYLAMINO)BENZOATE

- ethyl p-butylaminobenzoate

- TIMTEC-BB SBB000607

- 4-(butylamino)-benzoicaciethylester

- ETHYL-P- (N-BUTYLAMINO) BENZOATE

- 4-(Butylamino)benzoic Acid Ethyl Ester

- butyl benzocaine

- 4-Ethyl-N-butylaminobenzoate

- Ethyl 4-(Butylamino)benzoate (4-(Butylamino)benzoic Acid Ethyl Ester)

- Ethyl 4-butylaminobenzoate

- Benzoic acid, 4-(butylamino)-, ethyl ester

- D68EP3V31W

- Ethyl4-(Butylamino)benzoate

- ethyl p-(butylamino) benzoate

- Ethyl-(4-n-butylamino)benzoate

- Ethyl 4-(butylamino)benzoate #

- GTXRSQYDLPYYNW-UHFFFAOYSA-N

- SBB000607

- Benzoic acid, p-(butylamino)-, ethyl ester (6CI, 7CI, 8CI)

- Ethyl 4-(butylamino)benzoate (ACI)

- Ethyl 4-?(Butylamino)?benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)

- B1472

- DTXSID1059101

- Q27276166

- Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)

- CS-M3379

- W-109351

- EINECS 202-322-9

- ethyl 4-(butylamino)benzoate; ethyl p-butylaminobenzoate

- Ethyl 4-(butylamino)benzoate, 98%

- UNII-D68EP3V31W

- NS00040386

- AS-14744

- AKOS009048578

- MFCD00017283

- 94-32-6

- InChI=1/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H

- SCHEMBL5025348

- DB-057490

-

- MDL: MFCD00017283

- インチ: 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3

- InChIKey: GTXRSQYDLPYYNW-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(NCCCC)=CC=1)OCC

計算された属性

- せいみつぶんしりょう: 221.14200

- どういたいしつりょう: 221.142

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 38.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: けっしょうかごうぶつ

- 密度みつど: 1.0451 (rough estimate)

- ゆうかいてん: 69.0 to 72.0 deg-C

- ふってん: 220°C/2mmHg(lit.)

- フラッシュポイント: 158.4°C

- 屈折率: 1.5175 (estimate)

- PSA: 38.33000

- LogP: 3.14830

- FEMA: 2420

- ようかいせい: 未確定

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:Store at room temperature

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB138596-100 g |

4-(n-Butylamino)benzoic acid ethyl ester, 98%; . |

94-32-6 | 98% | 100g |

€153.40 | 2022-06-02 | |

| eNovation Chemicals LLC | D956394-500g |

Ethyl 4-(butylamino)benzoate |

94-32-6 | 98.0% | 500g |

$175 | 2024-06-07 | |

| Chemenu | CM160662-100g |

Ethyl 4-(butylamino)benzoate |

94-32-6 | 95% | 100g |

$344 | 2021-06-16 | |

| TRC | B690705-5g |

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |

94-32-6 | 5g |

$ 75.00 | 2023-09-08 | ||

| TRC | B690705-25g |

Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |

94-32-6 | 25g |

$ 187.00 | 2023-04-18 | ||

| TRC | B690705-50g |

Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |

94-32-6 | 50g |

$ 362.00 | 2023-04-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156055-100g |

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |

94-32-6 | >98.0%(GC) | 100g |

¥1484.90 | 2023-09-03 | |

| 1PlusChem | 1P003QPT-500g |

Ethyl 4-(butylamino)benzoate |

94-32-6 | 98% | 500g |

$123.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D956394-5g |

Ethyl 4-(butylamino)benzoate |

94-32-6 | 98.0% | 5g |

$55 | 2025-02-20 | |

| Aaron | AR003QY5-25g |

Ethyl 4-(butylamino)benzoate |

94-32-6 | 95% | 25g |

$14.00 | 2025-01-22 |

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid , Boron trifluoride etherate , (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Tetrahydrofuran ; 20 h, 50 atm, 120 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: 2,2,2-Trifluoroethanol ; 5 min, 40 °C

1.2 Reagents: Sodium borohydride

1.2 Reagents: Sodium borohydride

リファレンス

- Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines, Organic Letters, 2022, 24(50), 9179-9183

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 20 h, 110 °C

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation, European Journal of Medicinal Chemistry, 2018, 156, 815-830

合成方法 5

合成方法 6

はんのうじょうけん

リファレンス

- Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt

リファレンス

- A photochemical dehydrogenative strategy for aniline synthesis, Nature (London, 2020, 584(7819), 75-81

合成方法 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 4 h, reflux

リファレンス

- Folded-to-unfolded structural switching of a macrocyclic aromatic hexaamide based on conformation changes in the amide groups induced by N-alkylation and dealkylation reactions, Journal of Molecular Structure, 2015, 1082, 23-28

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium iodide Solvents: Dimethylformamide ; rt

リファレンス

- O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis, Organic & Biomolecular Chemistry, 2018, 16(21), 3952-3960

合成方法 10

はんのうじょうけん

1.1 Solvents: 2,2,2-Trifluoroethanol ; 5 min, 40 °C

1.2 Reagents: Sodium borohydride ; 16 h, 40 °C

1.2 Reagents: Sodium borohydride ; 16 h, 40 °C

リファレンス

- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 6 kg/cm2, 55 °C

リファレンス

- Method for preparation of ethyl p-butylaminobenzoate, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Carbon monoxide Catalysts: Cobalt dichloride hexahydrate , Cesium fluoride , Dirhodium tetraacetate Solvents: Tetrahydrofuran , Water ; 18 h, 50 bar, 180 °C

リファレンス

- Straightforward Access to High-Performance Organometallic Catalysts by Fluoride Activation: Proof of Principle on Asymmetric Cyanation, Asymmetric Michael Addition, CO2 Addition to Epoxide, and Reductive Alkylation of Amines by Tetrahydrofuran, ACS Catalysis, 2021, 11(21), 13077-13084

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Raw materials

- Ethyl 4-fluorobenzoate

- 4-(Ethoxycarbonyl)-1-cyclohexanone

- 4-(Butylamino)benzoic acid

- ethyl-P-nitrobenzoate

- ethyl 4-(butanoylamino)benzoate

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Preparation Products

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:94-32-6)Ethyl 4-(Butylamino)benzoate, ≥ 98.0%

注文番号:LE17332

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 関連文献

-

Alberto Fernández,Esther Pereira,Jesús J. Fernández,Margarita López-Torres,Antonio Suárez,Roberto Mosteiro,M. Teresa Pereira,José M. Vila New J. Chem. 2002 26 895

-

2. Steric effects in the reversible oxygenation of cobalt–Schiff-base complexes. Part II. Crystal and molecular structure of [NN′-butylenebis-(salicylideneiminato)]pyridinecobalt(II)Nevenka Bresciani,Mario Calligaris,Giorgio Nardin,Lucio Randaccio J. Chem. Soc. Dalton Trans. 1974 498

-

Nikolai V. Rostovskii,Alexander N. Koronatov,Pavel A. Sakharov,Anastasiya V. Agafonova,Mikhail S. Novikov,Alexander F. Khlebnikov,Elizaveta V. Rogacheva,Liudmila A. Kraeva Org. Biomol. Chem. 2020 18 9448

-

Andreas Beil,Robert J. Gilliard,Hansj?rg Grützmacher Dalton Trans. 2016 45 2044

-

R. S. Anju,Koushik Saha,Bijan Mondal,Thierry Roisnel,Jean-Fran?ois Halet,Sundargopal Ghosh Dalton Trans. 2015 44 11306

94-32-6 (Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)) 関連製品

- 545375-30-2(Ethanolamine benzoate hydrochloride)

- 136-47-0(Tetracaine hydrochloride)

- 101038-63-5(Ethyl 4-(pyrrolidin-1-yl)benzoate)

- 4740-24-3(4-(Butylamino)benzoic acid)

- 2208-05-1(Benzoic Acid 2-(Dimethylamino)ethyl Ester)

- 94-24-6(Tetracaine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:94-32-6)Ethyl 4-(butylamino)benzoate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:94-32-6)Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)

清らかである:99%

はかる:1kg

価格 ($):243.0